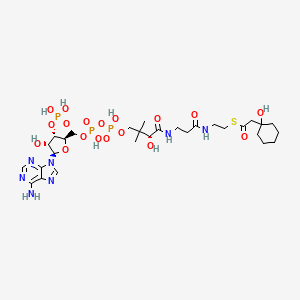

(1-hydroxycyclohexyl)acetyl-CoA

描述

属性

分子式 |

C29H48N7O18P3S |

|---|---|

分子量 |

907.7 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(1-hydroxycyclohexyl)ethanethioate |

InChI |

InChI=1S/C29H48N7O18P3S/c1-28(2,23(40)26(41)32-9-6-18(37)31-10-11-58-19(38)12-29(42)7-4-3-5-8-29)14-51-57(48,49)54-56(46,47)50-13-17-22(53-55(43,44)45)21(39)27(52-17)36-16-35-20-24(30)33-15-34-25(20)36/h15-17,21-23,27,39-40,42H,3-14H2,1-2H3,(H,31,37)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,21-,22-,23+,27-/m1/s1 |

InChI 键 |

PWNCFVRYBIYOCK-SVHODSNWSA-N |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4(CCCCC4)O)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4(CCCCC4)O)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of (1-hydroxycyclohexyl)acetyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed chemical synthesis pathway for (1-hydroxycyclohexyl)acetyl-CoA, a molecule of interest for research in metabolic pathways and drug development. Due to the absence of a publicly available, direct synthesis protocol, this guide outlines a robust, multi-step approach based on established and reliable methods for acyl-CoA synthesis. The proposed pathway begins with the commercially available precursor, (1-hydroxycyclohexyl)acetic acid, and proceeds through activation and subsequent thioesterification with Coenzyme A (CoA).

Proposed Synthetic Pathway

The synthesis of this compound can be strategically divided into two primary stages: the activation of the carboxylic acid and the subsequent formation of the thioester with Coenzyme A. A critical consideration in this synthesis is the presence of a tertiary hydroxyl group on the cyclohexyl ring, which may require a protection strategy to prevent undesired side reactions during the activation step.

A plausible and efficient route is the mixed anhydride method. This method is well-documented for the synthesis of various acyl-CoA derivatives and offers good yields.[1][2]

dot

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the proposed synthesis of this compound.

Step 1: Activation of (1-hydroxycyclohexyl)acetic acid via the Mixed Anhydride Method

This procedure activates the carboxylic acid group of (1-hydroxycyclohexyl)acetic acid by converting it into a mixed anhydride, a reactive intermediate for the subsequent thioesterification.

Materials:

-

(1-hydroxycyclohexyl)acetic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

Isobutyl chloroformate

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Dissolve (1-hydroxycyclohexyl)acetic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise to the solution while stirring.

-

After stirring for 10 minutes, add isobutyl chloroformate (1.1 equivalents) dropwise.

-

Allow the reaction mixture to stir at 0°C for 30-60 minutes. The formation of a white precipitate of triethylammonium chloride indicates the formation of the mixed anhydride.

-

The resulting suspension containing the mixed anhydride is used directly in the next step without isolation.

Step 2: Thioesterification with Coenzyme A

The activated mixed anhydride is reacted with Coenzyme A to form the desired this compound.

Materials:

-

Coenzyme A trilithium salt

-

Aqueous sodium bicarbonate solution (e.g., 0.5 M)

-

The mixed anhydride suspension from Step 1

Procedure:

-

In a separate flask, dissolve Coenzyme A trilithium salt (0.8 equivalents) in a cold aqueous sodium bicarbonate solution.

-

Slowly add the Coenzyme A solution to the mixed anhydride suspension from Step 1 with vigorous stirring, while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by analytical HPLC if possible.

-

Once the reaction is complete, the crude product is ready for purification.

Step 3: Purification of this compound by HPLC

High-performance liquid chromatography (HPLC) is a standard and effective method for the purification of acyl-CoA derivatives.

Materials:

-

Crude reaction mixture

-

HPLC system with a C18 reverse-phase column

-

Mobile phase A: Aqueous buffer (e.g., 75 mM potassium phosphate, pH 4.9)

-

Mobile phase B: Acetonitrile

-

UV detector (monitoring at 260 nm for the adenine moiety of CoA)

Procedure:

-

Acidify the crude reaction mixture to pH ~4-5 with a suitable acid (e.g., dilute HCl).

-

Filter the mixture to remove any solid byproducts.

-

Inject the filtered solution onto the C18 HPLC column.

-

Elute the product using a gradient of mobile phase B (acetonitrile) in mobile phase A (aqueous buffer). A typical gradient might be from 5% to 50% acetonitrile over 30-40 minutes.

-

Monitor the elution at 260 nm. The peak corresponding to this compound should be collected.

-

Lyophilize the collected fractions to obtain the purified product as a white solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields reported for analogous acyl-CoA syntheses in the literature.

| Step | Parameter | Expected Value | Reference |

| 1. Activation | Yield of Mixed Anhydride | >90% (used in situ) | General knowledge of mixed anhydride formation |

| 2. Thioesterification | Crude Yield of Acyl-CoA | 70-85% | [1] |

| 3. Purification | Purity after HPLC | >95% | [1] |

| Overall | Overall Yield | 60-75% | Calculated from step-wise yields |

Biological Context and Signaling Pathway

Acyl-CoA molecules are central intermediates in numerous metabolic pathways. Specifically, 3-hydroxyacyl-CoA derivatives are key players in the beta-oxidation of fatty acids.[3][4][5] While the specific biological role of this compound is not extensively documented, it can be hypothesized to interact with enzymes involved in fatty acid metabolism due to its structural similarity to endogenous 3-hydroxyacyl-CoAs.

The following diagram illustrates a hypothetical involvement of this compound in the fatty acid beta-oxidation pathway, where it might act as a substrate or an inhibitor of 3-hydroxyacyl-CoA dehydrogenase.

dot

Caption: Hypothetical role of this compound in fatty acid beta-oxidation.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product, confirming the successful conjugation of the (1-hydroxycyclohexyl)acetyl group to Coenzyme A.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the presence of both the (1-hydroxycyclohexyl)acetyl moiety and the Coenzyme A backbone.

-

High-Performance Liquid Chromatography (HPLC): As used in the purification step, analytical HPLC with a UV detector can confirm the purity of the final product. The retention time should be unique compared to the starting materials.

This comprehensive guide provides a robust framework for the successful synthesis, purification, and characterization of this compound for research and development purposes. The proposed methods are based on well-established chemical principles and can be adapted and optimized for specific laboratory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

Unraveling the Role of (1-hydroxycyclohexyl)acetyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-hydroxycyclohexyl)acetyl-CoA is a putative metabolic intermediate, classified as a 3-hydroxyacyl-CoA, which suggests its involvement in the β-oxidation of fatty acids containing a cyclohexane moiety. While not a currently identified intermediate in the direct anaerobic degradation of cyclohexane carboxylate in well-studied organisms such as Rhodopseudomonas palustris and Geobacter metallireducens, its structure strongly points to a role in the catabolism of ω-cyclohexyl fatty acids. These specialized fatty acids are known to be synthesized by certain bacteria and their degradation would proceed through a modified β-oxidation pathway. This guide provides a comprehensive overview of the hypothesized biological function of this compound, detailing its likely position in a metabolic pathway, the enzymes involved, and relevant experimental protocols to facilitate further research in this area.

Introduction: The Context of Cyclohexyl-Containing Compounds in Metabolism

Cyclohexane and its derivatives are alicyclic compounds that are both naturally occurring and used in various industrial applications. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as carbon and energy sources. The anaerobic degradation of cyclohexane carboxylate, for instance, has been elucidated in several bacteria and typically involves the activation of the carboxylate to its coenzyme A (CoA) thioester, followed by a series of dehydrogenation, hydration, and ring-cleavage reactions.

While the primary pathways for cyclohexane carboxylate degradation do not feature this compound, the existence of ω-cyclohexyl fatty acids in some bacteria presents a compelling context for its biological function. These fatty acids, with a cyclohexane ring at the terminus of their acyl chain, are synthesized by certain acidophilic, thermophilic bacteria. Their degradation is hypothesized to occur via a β-oxidation pathway, analogous to that of conventional fatty acids.

Hypothesized Biological Function of this compound

Based on its chemical structure as a 3-hydroxyacyl-CoA, we propose that This compound is an intermediate in the β-oxidation of ω-cyclohexyl fatty acids. This pathway would systematically shorten the acyl chain, ultimately leading to the generation of acetyl-CoA and a cyclohexyl-containing remnant that can be further metabolized.

The central role of this compound would be as the product of the hydration of an enoyl-CoA and the substrate for a subsequent dehydrogenation reaction in the β-oxidation spiral.

Proposed Signaling Pathway: β-Oxidation of ω-Cyclohexyl Fatty Acids

The degradation of an ω-cyclohexyl fatty acid would follow the canonical steps of β-oxidation, with modifications to accommodate the cyclic moiety. The following diagram illustrates the proposed pathway leading to and from this compound.

Key Enzymes and Quantitative Data

| Enzyme | EC Number | Substrate | Product | Cofactor(s) | General Kinetic Parameters (for analogous substrates) |

| Acyl-CoA Dehydrogenase | 1.3.8.7 | Cyclohexyl-fatty-acyl-CoA | Cyclohexyl-trans-2-enoyl-CoA | FAD | Km: 1-10 µM; kcat: 1-10 s⁻¹ |

| Enoyl-CoA Hydratase | 4.2.1.17 | Cyclohexyl-trans-2-enoyl-CoA | This compound | None | Km: 20-100 µM; kcat: >1000 s⁻¹ |

| 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | This compound | (1-ketocyclohexyl)acetyl-CoA | NAD⁺ | Km: 10-50 µM; kcat: 100-500 s⁻¹ |

| β-Ketoacyl-CoA Thiolase | 2.3.1.16 | (1-ketocyclohexyl)acetyl-CoA | Cyclohexanoyl-CoA + Acetyl-CoA | CoASH | Km: 5-50 µM; kcat: 100-1000 s⁻¹ |

Table 1: Enzymes involved in the proposed β-oxidation of ω-cyclohexyl fatty acids and their general kinetic properties.

Experimental Protocols

To investigate the biological function of this compound, the following experimental approaches, adapted from standard methodologies for β-oxidation enzymes, can be employed.

Synthesis of Substrates

The CoA thioesters of ω-cyclohexyl fatty acids and their β-oxidation intermediates, including this compound, would need to be chemically or enzymatically synthesized for use in enzyme assays.

Enzyme Assays

This assay measures the oxidation of this compound to (1-ketocyclohexyl)acetyl-CoA, coupled to the reduction of NAD⁺.

-

Principle: The formation of NADH is monitored spectrophotometrically by the increase in absorbance at 340 nm.

-

Reagents:

-

100 mM Potassium phosphate buffer, pH 7.0

-

10 mM NAD⁺

-

1 mM this compound (substrate)

-

Enzyme preparation (cell-free extract or purified enzyme)

-

-

Procedure:

-

In a quartz cuvette, combine buffer, NAD⁺, and the enzyme preparation.

-

Incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate, this compound.

-

Immediately monitor the change in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

This assay measures the hydration of a cyclohexyl-containing enoyl-CoA to form this compound.

-

Principle: The disappearance of the double bond in the enoyl-CoA substrate is monitored by the decrease in absorbance at approximately 263 nm.

-

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

100 µM Cyclohexyl-trans-2-enoyl-CoA (substrate)

-

Enzyme preparation

-

-

Procedure:

-

In a UV-transparent cuvette, combine the buffer and substrate.

-

Record the initial absorbance at 263 nm.

-

Add the enzyme preparation to start the reaction.

-

Monitor the decrease in absorbance at 263 nm over time.

-

Calculate the activity based on the molar extinction coefficient of the enoyl-CoA substrate.

-

Experimental Workflow for Enzyme Characterization

The following diagram outlines a typical workflow for the purification and characterization of an enzyme suspected to be involved in the metabolism of this compound.

Conclusion and Future Directions

The biological role of this compound is most plausibly as an intermediate in the β-oxidation of ω-cyclohexyl fatty acids. This technical guide provides a foundational framework for researchers to investigate this hypothesis. Future research should focus on identifying and isolating the enzymes responsible for the metabolism of these unique fatty acids in bacteria known to synthesize them. Characterizing the substrate specificity and kinetic parameters of these enzymes will be crucial for a complete understanding of this metabolic pathway. Furthermore, elucidating the complete degradation pathway of the cyclohexane ring following β-oxidation will provide valuable insights into the metabolic versatility of microorganisms. This knowledge could have significant implications for bioremediation, industrial biotechnology, and the development of novel antimicrobial agents targeting fatty acid metabolism.

(1-Hydroxycyclohexyl)acetyl-CoA in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Hydroxycyclohexyl)acetyl-CoA is a coenzyme A thioester classified as a 3-hydroxyacyl-CoA. While its direct role in specific metabolic pathways is not extensively documented in publicly available scientific literature, its structure suggests potential involvement in enzymatic reactions analogous to those in fatty acid metabolism and polyketide synthesis, particularly those involving cyclic moieties. This guide provides an in-depth overview of the hypothetical enzymatic reactions involving this compound, drawing parallels from established pathways of similar cyclic acyl-CoA derivatives. It includes potential biosynthetic and metabolic pathways, detailed experimental protocols for characterization, and quantitative data from related enzymatic systems to serve as a foundational resource for researchers in biochemistry, drug discovery, and metabolic engineering.

Hypothetical Enzymatic Involvement of this compound

Based on its chemical structure, this compound could potentially serve as a substrate or product in several classes of enzymatic reactions. The presence of a hydroxyl group at the C1 position of the cyclohexane ring and the acetyl-CoA moiety suggests it may be an intermediate in pathways involving the metabolism of cyclohexane-containing compounds.

Potential Biosynthesis

The biosynthesis of this compound could hypothetically proceed through the activation of a corresponding carboxylic acid by an acyl-CoA synthetase (or ligase).

Potential Metabolic Fates

Once formed, this compound could be a substrate for several enzyme classes, including dehydrogenases, dehydratases, and synthases.

-

Dehydrogenation: The hydroxyl group could be oxidized by a dehydrogenase to form a keto group.

-

Dehydration: A dehydratase could act on the molecule to introduce a double bond in the cyclohexane ring.

-

Condensation Reactions: It could serve as a starter or extender unit in fatty acid or polyketide synthesis.

Quantitative Data from Analogous Enzymatic Systems

While specific kinetic data for enzymes acting on this compound are not available, data from enzymes that catalyze similar reactions with cyclic acyl-CoA substrates can provide a useful reference.

| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | Organism | Reference |

| Acyl-CoA Dehydrogenase | Cyclohexanecarboxyl-CoA | <5 | - | Geobacter metallireducens | [1] |

| CoA Transferase | Cyclohexanecarboxylate | - | 2.0 (µmol min-1 mg-1) | Geobacter metallireducens | [1] |

| β-Hydroxyacyl-CoA Dehydrogenase | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | - | - | Thauera aromatica | [2] |

Note: The table presents data from related enzymatic reactions to provide a comparative context. The values are not directly applicable to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to study the enzymatic reactions of this compound.

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis using an acyl-CoA synthetase.

Objective: To synthesize this compound from (1-hydroxycyclohexyl)acetic acid.

Materials:

-

(1-hydroxycyclohexyl)acetic acid

-

Coenzyme A (CoA-SH)

-

ATP

-

Acyl-CoA Synthetase (a promiscuous variant may be required)

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

DTT

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 5 mM ATP, 1 mM CoA-SH, and 1 mM (1-hydroxycyclohexyl)acetic acid.

-

Initiate the reaction by adding a purified acyl-CoA synthetase to a final concentration of 1-5 µM.

-

Incubate the reaction at 30°C for 1-4 hours.

-

Monitor the reaction progress by taking aliquots at different time points and quenching with an equal volume of cold acetonitrile.

-

Centrifuge the quenched samples to precipitate the enzyme.

-

Analyze the supernatant by LC-MS/MS to detect the formation of this compound.[3][4]

-

Purify the product using solid-phase extraction or preparative HPLC.

Protocol 2: Dehydrogenase Activity Assay

This protocol outlines a spectrophotometric assay to measure the oxidation of this compound.

Objective: To determine if this compound is a substrate for a dehydrogenase.

Materials:

-

This compound (substrate)

-

NAD+ or NADP+ (cofactor)

-

Purified dehydrogenase enzyme

-

Tris-HCl buffer (pH 8.0-9.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 8.5), 1 mM NAD+, and 0.1-1 mM this compound.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

-

Initiate the reaction by adding the dehydrogenase enzyme.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

Perform control experiments without the enzyme or without the substrate to account for background rates.

-

Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.[5]

Protocol 3: Analysis by LC-MS/MS

This protocol provides a general method for the detection and quantification of this compound.[6]

Objective: To identify and quantify this compound in biological or enzymatic samples.

Materials:

-

Sample containing this compound

-

Acetonitrile

-

Formic acid

-

HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation: Quench enzymatic reactions or extract metabolites from cells with a cold solvent mixture (e.g., acetonitrile/methanol/water). Centrifuge to remove proteins and debris.

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 10-20 minutes.

-

Flow rate: 0.2-0.4 mL/min.

-

Column temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Monitor for the specific precursor ion of this compound and its characteristic fragment ions (e.g., loss of the pantetheine group).

-

Develop a Multiple Reaction Monitoring (MRM) method for quantification using a stable isotope-labeled internal standard if available.

-

Implications for Drug Development

The study of enzymes that metabolize cyclic acyl-CoAs like this compound could be relevant for drug development in several areas:

-

Antibiotic Development: If this molecule is an intermediate in the biosynthesis of a polyketide natural product with antimicrobial activity, the enzymes in its pathway could be targets for new antibiotics.

-

Metabolic Diseases: Understanding how such compounds are metabolized could provide insights into fatty acid metabolism and related disorders. Enzymes that process these molecules could be targets for drugs aimed at modulating lipid metabolism.

-

Biocatalysis: The enzymes that act on this compound could be valuable biocatalysts for the synthesis of specialty chemicals and pharmaceutical intermediates.

Conclusion

While direct experimental data on the enzymatic reactions of this compound is currently scarce, its chemical structure strongly suggests its potential as a substrate in several key metabolic pathways. By leveraging knowledge from analogous systems involving cyclic acyl-CoA thioesters, researchers can design and execute experiments to elucidate its biological role. The protocols and hypothetical pathways outlined in this guide provide a robust starting point for investigating the synthesis, metabolism, and enzymatic interactions of this intriguing molecule, potentially opening new avenues for research in enzymology, metabolic engineering, and drug discovery.

References

- 1. journals.asm.org [journals.asm.org]

- 2. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(1-Hydroxycyclohexyl)acetyl-CoA: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Hydroxycyclohexyl)acetyl-CoA is a synthetic acyl-coenzyme A (acyl-CoA) analog that has become available as a tool for biochemical and pharmacological research. While its existence as a naturally occurring metabolite has not been documented in publicly available scientific literature, its structure suggests a potential role as an intermediate or an inhibitor in the metabolism of xenobiotics containing a cyclohexyl moiety. This guide provides a comprehensive overview of the known properties of this compound, explores its potential biological context based on related metabolic pathways, and presents hypothetical experimental applications for its use in research.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been compiled from various chemical supplier databases. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 880544-92-3 | [1][2] |

| Molecular Formula | C29H48N7O18P3S | [1][2] |

| Molecular Weight | 907.71 g/mol | [1][2] |

| Classification | 3-Hydroxyacyl-CoA | [1][2] |

Potential Biological Significance and Metabolic Context

The biological relevance of this compound is likely rooted in the metabolism of xenobiotics, particularly compounds containing a cyclohexane ring, which are common in pharmaceuticals and industrial chemicals[3]. The metabolic processing of such compounds often involves oxidation reactions catalyzed by cytochrome P450 enzymes and subsequent steps that can include the formation of acyl-CoA derivatives[4][5][6].

A key study investigating the metabolism of dodecylcyclohexane and cyclohexylacetic acid provides a plausible context for the formation of a molecule like this compound[7]. In this research, the glycine conjugate of 1-hydroxy-cyclohexylacetic acid was identified as a urinary metabolite. The study provided evidence that the hydroxylation of cyclohexylacetic acid at the 1-position is a mitochondrial process that requires the activation of cyclohexylacetic acid to its acyl-CoA form. This hydroxylation is thought to occur as a consequence of a blockage in the β-oxidation pathway, where the bulky cyclohexane ring hinders the action of hydroxyacyl-CoA dehydrogenase[7].

Based on this, a hypothetical metabolic pathway leading to the formation of this compound from a xenobiotic precursor is proposed below.

Hypothetical Experimental Applications

Given its structure as a 3-hydroxyacyl-CoA analog, this compound could be a valuable tool for investigating enzymes involved in fatty acid metabolism, such as 3-hydroxyacyl-CoA dehydrogenases (HADs)[8][9][10]. These enzymes catalyze the oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, a crucial step in β-oxidation[11][12]. The bulky cyclohexyl group at the 3-position may make this compound a substrate, an inhibitor, or a specific probe for these enzymes.

Investigating the Inhibitory Potential on 3-Hydroxyacyl-CoA Dehydrogenase

A key research question would be to determine if this compound acts as an inhibitor of a specific 3-hydroxyacyl-CoA dehydrogenase. Below is a detailed experimental protocol to investigate this hypothesis.

Objective: To determine the inhibitory effect and kinetics of this compound on a purified 3-hydroxyacyl-CoA dehydrogenase (e.g., human short-chain 3-hydroxyacyl-CoA dehydrogenase, SCHAD).

Materials:

-

Purified recombinant human SCHAD

-

(S)-3-hydroxybutyryl-CoA (substrate)

-

NAD+ (cofactor)

-

This compound (potential inhibitor)

-

Tris-HCl buffer (pH 7.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well UV-transparent microplates

Procedure:

-

Enzyme Activity Assay:

-

Prepare a reaction mixture in a microplate well containing Tris-HCl buffer, NAD+, and varying concentrations of the substrate, (S)-3-hydroxybutyryl-CoA.

-

Initiate the reaction by adding a fixed concentration of SCHAD.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Repeat for a range of substrate concentrations to determine the Michaelis-Menten kinetics (Km and Vmax) of the enzyme for its natural substrate.

-

-

Inhibition Assay:

-

Perform the enzyme activity assay as described above, but in the presence of several fixed concentrations of this compound.

-

For each inhibitor concentration, vary the substrate concentration to generate a full kinetic dataset.

-

Include a control with no inhibitor.

-

-

Data Analysis:

-

Plot the initial velocities against substrate concentrations for each inhibitor concentration.

-

Use non-linear regression to fit the data to Michaelis-Menten models for different types of inhibition (competitive, non-competitive, uncompetitive).

-

Alternatively, use a Lineweaver-Burk plot to visualize the type of inhibition.

-

Determine the inhibition constant (Ki) for this compound.

-

Conclusion

This compound is a commercially available synthetic molecule with potential applications in the study of acyl-CoA metabolism. While its discovery and history are not documented in the context of a natural product, its chemical structure points to its utility as a research tool, particularly for investigating the metabolism of xenobiotics with cyclohexyl groups and for probing the active sites of enzymes like 3-hydroxyacyl-CoA dehydrogenases. The experimental framework provided in this guide offers a starting point for researchers to explore the biochemical properties and potential pharmacological effects of this compound. Future studies could involve its use in cell-based assays to understand its effects on fatty acid oxidation in a more physiological context or in structural biology studies to elucidate its binding mode to target enzymes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. Mitochondrial hydroxylation of the cyclohexane ring as a result of beta-oxidation blockade of a cyclohexyl substituted fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 12. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-hydroxycyclohexyl)acetyl-CoA: Properties, Experimental Protocols, and Metabolic Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-hydroxycyclohexyl)acetyl-CoA is a coenzyme A derivative characterized by a 1-hydroxycyclohexyl group attached to the acetyl moiety. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known and predicted physicochemical properties. Furthermore, it details generalized experimental protocols for the synthesis, purification, and analysis of acyl-CoA derivatives, which can be adapted for this compound. Finally, this document explores the potential metabolic significance of this molecule by drawing parallels with the well-established pathways of branched-chain amino acid catabolism, a major source of diverse acyl-CoA species in cellular metabolism.

Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively documented. However, based on its chemical structure and data from chemical suppliers and databases, the following properties can be summarized. Predicted values from computational models are also included to provide a more complete picture.

| Property | Value | Source |

| Molecular Formula | C29H48N7O18P3S | MedChemExpress[1] |

| Molecular Weight | 907.71 g/mol | MedChemExpress[1] |

| CAS Number | 880544-92-3 | MedChemExpress[1] |

| Monoisotopic Mass | 907.1989 Da | PubChem |

| Predicted XlogP | -4.2 | PubChem |

| Appearance | Not available (likely a white or off-white solid) | N/A |

| Solubility | Soluble in water and aqueous buffers | General knowledge of CoA derivatives |

| Stability | Thioester bond is susceptible to hydrolysis, especially at non-neutral pH. Should be stored under recommended conditions, typically frozen in aqueous buffers. | General knowledge of acyl-CoAs |

Predicted Collision Cross Section (CCS) Values (Ų) Calculated using CCSbase

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 908.20618 | 260.5 |

| [M+Na]+ | 930.18812 | 264.9 |

| [M-H]- | 906.19162 | 259.8 |

| [M+NH4]+ | 925.23272 | 261.2 |

| [M+K]+ | 946.16206 | 259.0 |

| [M+H-H2O]+ | 890.19616 | 243.5 |

| [M+HCOO]- | 952.19710 | 262.3 |

| [M+CH3COO]- | 966.21275 | 265.5 |

| [M+Na-2H]- | 928.17357 | 265.2 |

| [M]+ | 907.19835 | 261.5 |

| [M]- | 907.19945 | 261.5 |

Experimental Protocols

Due to the lack of specific published methods for this compound, this section provides detailed, generalized protocols for the synthesis of a potential precursor and the analysis of acyl-CoA compounds. These can serve as a starting point for researchers.

Synthesis of a Precursor: 1-Hydroxycyclohexyl Phenyl Ketone

A potential synthetic route to this compound could involve the synthesis of a precursor like 1-hydroxycyclohexyl phenyl ketone, followed by further modifications. A common method for synthesizing this precursor is the Friedel-Crafts acylation followed by hydrolysis.

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride or phosphorus trichloride

-

Benzene

-

Anhydrous aluminum chloride (AlCl3)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvents (e.g., diethyl ether, petroleum ether)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Acylation of Cyclohexanecarboxylic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexanecarboxylic acid.

-

Slowly add thionyl chloride or phosphorus trichloride while stirring. The weight ratio of cyclohexanecarboxylic acid to phosphorus trichloride is typically around 2:1.

-

Heat the mixture to approximately 60°C for at least 4 hours to form cyclohexanecarbonyl chloride.

-

After the reaction, allow the mixture to cool and separate the inorganic layer.

-

-

Friedel-Crafts Reaction:

-

In a separate reaction vessel cooled in an ice bath, add benzene and anhydrous aluminum chloride. A typical weight ratio of benzene to aluminum chloride to cyclohexanecarbonyl chloride is 9:3:3.26.

-

Slowly add the cyclohexanecarbonyl chloride from the previous step to the benzene/AlCl3 mixture, maintaining a low temperature (e.g., below 10°C).

-

After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 15°C) for several hours.

-

Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent like diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sulfate.

-

Evaporate the solvent to obtain crude cyclohexyl phenyl ketone.

-

-

Hydroxylation and Hydrolysis:

-

The crude cyclohexyl phenyl ketone can be chlorinated and subsequently hydrolyzed to form 1-hydroxycyclohexyl phenyl ketone.

-

Alternatively, direct hydroxylation methods can be explored.

-

For hydrolysis of a chlorinated intermediate, treat the compound with an aqueous solution of sodium hydroxide.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the 1-hydroxycyclohexyl phenyl ketone by recrystallization or column chromatography.

-

General Protocol for Analysis of Acyl-CoA Derivatives by HPLC-UV

This method allows for the simultaneous determination of various acyl-CoA species.

Materials:

-

Perchloric acid (PCA)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (HPLC grade)

-

Potassium phosphate buffer (pH adjusted)

-

Acyl-CoA standards

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Sample Preparation (from biological tissue):

-

Homogenize the frozen tissue sample in a cold solution of perchloric acid (e.g., 6% w/v).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to precipitate proteins.

-

Carefully collect the supernatant.

-

Neutralize the supernatant by adding a solution of potassium carbonate to precipitate the perchlorate.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

The resulting supernatant contains the acyl-CoA extracts and can be stored at -80°C until analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions. A common mobile phase system consists of a gradient of potassium phosphate buffer and acetonitrile.

-

Inject a known volume of the sample extract or standard solution onto the column.

-

Run a gradient elution to separate the different acyl-CoA species. For example, a linear gradient from a lower to a higher concentration of acetonitrile.

-

Detect the eluting compounds using a UV detector, typically at a wavelength of 254 nm or 260 nm.

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards.

-

Potential Metabolic Context and Signaling Pathways

Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, its structure as a branched-chain acyl-CoA derivative suggests a potential role in cellular metabolism, particularly in pathways related to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.

BCAA catabolism is a multi-step process that generates a variety of acyl-CoA intermediates, which can then enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of lipids and ketone bodies.

Below is a generalized diagram illustrating the catabolism of BCAAs and the potential integration point for a compound like this compound.

Caption: Generalized pathway of BCAA catabolism and potential metabolic fate of this compound.

This diagram illustrates that BCAAs are first transaminated to their corresponding α-keto acids, which are then oxidatively decarboxylated to form various branched-chain acyl-CoA derivatives. These acyl-CoAs are further metabolized to acetyl-CoA or other intermediates that fuel central metabolic pathways. It is plausible that this compound, if formed in the cell, could be similarly processed and integrated into these core metabolic routes.

Experimental Workflow for Investigating Metabolic Fate

To elucidate the specific metabolic role of this compound, a series of experiments could be designed as outlined in the workflow below.

Caption: Proposed experimental workflow to determine the metabolic fate of this compound.

This workflow involves the chemical or enzymatic synthesis of the target molecule, followed by incubation with relevant cell types. Subsequent analysis of intracellular metabolites using sensitive techniques like LC-MS/MS would allow for the identification of downstream metabolic products and the elucidation of the enzymatic pathways involved in its transformation.

Conclusion

This compound represents an interesting, yet understudied, acyl-CoA derivative. While a complete physicochemical and biological profile is yet to be established, this guide provides a foundational understanding based on available data and analogies to related compounds. The provided experimental protocols offer a starting point for researchers aiming to synthesize and analyze this molecule. Furthermore, the proposed metabolic context within the framework of BCAA catabolism opens avenues for future research into its potential physiological and pathological roles. Further investigation is warranted to fully characterize this compound and its significance in cellular metabolism and signaling.

References

(1-Hydroxycyclohexyl)acetyl-CoA: A Putative Metabolic Intermediate in Anaerobic Alicyclic Compound Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical role and potential significance of (1-hydroxycyclohexyl)acetyl-CoA as a metabolic intermediate in the anaerobic degradation of alicyclic compounds. Drawing upon established principles of anaerobic metabolism and evidence from related pathways, this document provides a framework for investigating this novel CoA-activated species.

Introduction

The anaerobic microbial degradation of cyclic and aromatic compounds is a critical component of global carbon cycling and bioremediation processes.[1][2] These pathways are characterized by the activation of inert substrates to coenzyme A (CoA) thioesters, followed by a series of enzymatic reactions to break down the cyclic structure.[3][4] A central theme in the anaerobic catabolism of aromatic compounds is the benzoyl-CoA pathway, which involves the reduction of the aromatic ring to alicyclic intermediates.[4][5] The degradation of alicyclic compounds, such as cyclohexane and its derivatives, often converges with these pathways.[6][7]

While significant progress has been made in elucidating these metabolic routes, the precise nature of all intermediates remains an active area of research. This guide focuses on the hypothesized role of this compound, a putative intermediate in the β-oxidation of cyclohexyl-substituted fatty acids or related alicyclic compounds. Its formation would represent a key hydroxylation step, facilitating further degradation of the saturated ring structure.

Proposed Metabolic Pathway

Based on analogous steps in known anaerobic degradation pathways, particularly the β-oxidation of fatty acids and the catabolism of naphthalene, we propose a hypothetical pathway for the metabolism of a cyclohexyl-substituted acetyl-CoA. In this pathway, this compound serves as a key intermediate.

The proposed pathway begins with the activation of a cyclohexyl-containing carboxylic acid to its corresponding CoA thioester. Following an initial dehydrogenation, a hydration step would introduce a hydroxyl group to the cyclohexane ring, forming this compound. This intermediate would then undergo further oxidation and eventual ring cleavage.

References

- 1. Metabolism of cyclohexane carboxylic acid by the photosynthetic bacterium Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Emerging Role of (1-hydroxycyclohexyl)acetyl-CoA in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-hydroxycyclohexyl)acetyl-CoA is a coenzyme A derivative classified as a 3-hydroxyacyl-CoA. While direct, extensive research on the specific roles of this compound in cellular metabolism is nascent, its structural similarity to key intermediates in the degradation of alicyclic compounds suggests a plausible involvement in xenobiotic and natural product metabolism. This technical guide consolidates the current understanding of the metabolic pathways likely to involve this compound, drawing parallels from the well-documented anaerobic and aerobic degradation of cyclohexane derivatives. The focus will be on the enzymatic reactions and pathways that structurally accommodate this molecule, providing a framework for future research and potential applications in drug development and bioremediation.

Core Metabolic Pathway: Beta-Oxidation of Cyclohexanecarboxylic Acid

The primary metabolic fate of cyclohexanecarboxylic acid, a common structural motif in various natural and synthetic compounds, proceeds through a pathway analogous to the beta-oxidation of fatty acids. This process facilitates the breakdown of the cyclohexane ring structure for entry into central metabolism. Several key enzymatic steps have been elucidated, primarily in microbial systems.

The metabolism of cyclohexanecarboxylic acid is initiated by its activation to a coenzyme A thioester, cyclohexanecarboxyl-CoA. This activation is a prerequisite for subsequent enzymatic modifications. Following activation, the molecule undergoes a series of dehydrogenation, hydration, and oxidation steps.[1]

Key Enzymes in the Beta-Oxidation of Cyclohexanecarboxylic Acid

The following table summarizes the key enzymes involved in the initial stages of cyclohexanecarboxylic acid degradation, their functions, and their potential relevance to the metabolism of this compound.

| Enzyme | Function | EC Number | Relevance to this compound |

| Cyclohexanecarboxyl-CoA Synthetase (Ligase) | Activates cyclohexanecarboxylic acid to cyclohexanecarboxyl-CoA by ligating it to Coenzyme A, an ATP-dependent reaction. This is the initial committed step for entry into the degradation pathway. | 6.2.1.- | While not directly acting on this compound, this enzyme is crucial for producing the initial substrate for the pathway. The presence of a hydroxyl group on the cyclohexane ring might influence the substrate specificity of this enzyme or necessitate a different activation enzyme. |

| Cyclohexanecarboxyl-CoA Dehydrogenase | Catalyzes the α,β-dehydrogenation of cyclohexanecarboxyl-CoA to form cyclohex-1-ene-1-carboxyl-CoA. This introduces a double bond into the cyclohexane ring.[1] | 1.3.99.- | This enzyme creates the substrate for the subsequent hydration step. The position of the hydroxyl group in this compound is critical. If the hydroxyl is at the C1 position, it would prevent the typical α,β-dehydrogenation. |

| 1-Cyclohexenecarboxyl-CoA Hydratase | Hydrates the double bond of cyclohex-1-ene-1-carboxyl-CoA to form 2-hydroxycyclohexanecarboxyl-CoA.[1] | 4.2.1.- | This step introduces a hydroxyl group, a key feature of this compound. The product, 2-hydroxycyclohexanecarboxyl-CoA, is structurally very similar to the hypothetical precursor of this compound. |

| trans-2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase | Oxidizes the hydroxyl group of 2-hydroxycyclohexanecarboxyl-CoA to a keto group, forming 2-ketocyclohexanecarboxyl-CoA.[1] | 1.1.1.- | This enzyme acts on a hydroxylated cyclohexyl-CoA derivative. A similar dehydrogenase could potentially act on this compound, or an isomerase could shift the position of the hydroxyl group to make it a suitable substrate for a known dehydrogenase. The "3-hydroxyacyl-CoA" classification of this compound suggests the hydroxyl group is on the beta-carbon relative to the thioester group. |

Signaling Pathways and Logical Relationships

The degradation of cyclohexane derivatives is a catabolic pathway aimed at funneling carbon skeletons into the central metabolism, such as the Krebs cycle. The regulation of this pathway is likely tied to the availability of the substrate and the overall energy status of the cell.

Below is a logical diagram illustrating the proposed metabolic flow for the degradation of cyclohexanecarboxylic acid, highlighting the potential entry point for a molecule like this compound.

Experimental Protocols

Detailed experimental protocols for studying enzymes involved in cyclohexane derivative metabolism can be adapted from standard enzymology techniques. Below are generalized methodologies for key experimental assays.

Enzyme Assays

1. Cyclohexanecarboxyl-CoA Synthetase Activity Assay:

-

Principle: The activity can be measured by monitoring the consumption of ATP or the formation of AMP and pyrophosphate. A coupled spectrophotometric assay can be used where the production of AMP is linked to the oxidation of NADH.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.8)

-

10 mM MgCl₂

-

2 mM ATP

-

0.5 mM Coenzyme A

-

5 mM Cyclohexanecarboxylic acid

-

Coupling enzymes (myokinase, pyruvate kinase, lactate dehydrogenase)

-

0.2 mM NADH

-

-

Procedure: The reaction is initiated by the addition of the cell extract or purified enzyme. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

2. Dehydrogenase Activity Assays (Spectrophotometric):

-

Principle: The activity of cyclohexanecarboxyl-CoA dehydrogenase and trans-2-hydroxycyclohexanecarboxyl-CoA dehydrogenase can be measured by monitoring the reduction of an artificial electron acceptor or the production of NADH, respectively.

-

Reaction Mixture (for Dehydrogenase):

-

100 mM Tris-HCl buffer (pH 8.0)

-

0.1 mM Phenazine methosulfate (electron acceptor)

-

2.5 mM Dichlorophenolindophenol (DCPIP)

-

0.2 mM Substrate (Cyclohexanecarboxyl-CoA or 2-Hydroxycyclohexanecarboxyl-CoA)

-

-

Procedure: The reaction is started by adding the enzyme, and the rate of DCPIP reduction is measured by the decrease in absorbance at 600 nm. For NAD⁺-dependent dehydrogenases, the increase in absorbance at 340 nm due to NADH formation is monitored.

Experimental Workflow for Metabolite Identification

The identification of novel metabolites such as this compound in a biological system would follow a standard metabolomics workflow.

Potential Role and Future Directions

The classification of this compound as a 3-hydroxyacyl-CoA is significant. In fatty acid beta-oxidation, 3-hydroxyacyl-CoA intermediates are substrates for dehydrogenases that form 3-ketoacyl-CoA. It is therefore plausible that this compound is an intermediate in a modified beta-oxidation pathway for a substituted cyclohexyl-containing molecule.

Hypothesized Roles:

-

Intermediate in the degradation of hydroxylated cyclohexane derivatives: If the starting substrate is already hydroxylated, the metabolic pathway might differ from the classical beta-oxidation of cyclohexanecarboxylic acid. This compound could be a direct intermediate in such a pathway.

-

Product of an alternative hydration or isomerization: The hydration of a double bond in a cyclohexenyl-CoA derivative by a different hydratase could lead to the formation of a 1-hydroxy isomer. Alternatively, an isomerase could reposition the hydroxyl group of 2-hydroxycyclohexanecarboxyl-CoA.

-

A dead-end metabolite or a product of a detoxification pathway: In some cases, unusual metabolites are formed as byproducts or as part of a detoxification process to handle xenobiotic compounds.

Future Research:

-

Enzyme discovery and characterization: Screening for novel hydratases, isomerases, and dehydrogenases from organisms capable of degrading cyclohexane derivatives could reveal the enzymatic machinery responsible for the synthesis and metabolism of this compound.

-

Metabolomic studies: Targeted and untargeted metabolomic analyses of microorganisms grown on various cyclohexane-containing compounds are needed to confirm the in vivo presence of this compound.

-

Synthetic biology applications: Understanding the enzymes that produce and consume this compound could enable the engineering of novel biosynthetic pathways for the production of specialty chemicals.

Conclusion

While direct evidence for the metabolic role of this compound is currently limited, its structure strongly suggests its participation in the beta-oxidation-like degradation of cyclohexane-containing compounds. By studying the well-established pathways for cyclohexanecarboxylic acid metabolism, researchers can formulate testable hypotheses about the origin and fate of this molecule. Further investigation into the enzymology and metabolic context of this compound holds the potential to uncover novel biochemical reactions and expand our understanding of the metabolic versatility of microorganisms. This knowledge could be instrumental in developing new strategies for bioremediation and the biocatalytic production of valuable chemicals.

References

Unveiling the Enzymatic Machinery: A Technical Guide to (1-hydroxycyclohexyl)acetyl-CoA Utilizing Enzymes

For Immediate Release

This technical guide provides a comprehensive overview of the enzymes known to utilize (1-hydroxycyclohexyl)acetyl-CoA, a key intermediate in the microbial degradation of alicyclic compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microbial metabolism, enzyme kinetics, and the discovery of novel biocatalysts.

Executive Summary

The primary enzyme identified to date that directly acts upon this compound is (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase . This enzyme plays a pivotal role in the metabolic pathway of cyclohexaneacetic acid in certain microorganisms, such as Arthrobacter sp. strain CA1. It catalyzes the cleavage of this compound to yield acetyl-CoA and cyclohexanone. This guide delves into the known characteristics of this lyase, including its metabolic context, and provides detailed experimental protocols for its study.

Introduction

The microbial metabolism of alicyclic and aromatic compounds is a rich source of novel enzymes with potential applications in bioremediation, biocatalysis, and synthetic biology. Understanding the enzymes that process intermediates like this compound is crucial for harnessing these metabolic pathways. This guide focuses on summarizing the current knowledge of enzymes that recognize this specific substrate, with a particular emphasis on (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase from Arthrobacter sp. strain CA1.

Identified Enzyme and Metabolic Pathway

The sole enzyme definitively shown to utilize this compound is (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase (EC 4.1.3.35).[1]

This enzyme is a key component of the metabolic pathway for cyclohexaneacetic acid in Arthrobacter sp. strain CA1. The pathway involves the initial activation of cyclohexaneacetate to its coenzyme A thioester, followed by a series of β-oxidation-like reactions. The formation of the tertiary alcohol, this compound, blocks further β-oxidation. The lyase then resolves this blockage by cleaving the molecule into acetyl-CoA and cyclohexanone. The resulting cyclohexanone can then be further metabolized.

The overall reaction catalyzed by (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase is:

This compound ⇌ acetyl-CoA + cyclohexanone

Below is a diagram illustrating the metabolic context of this enzyme.

Quantitative Data

Table 1: Summary of Enzyme Information

| Enzyme Name | EC Number | Source Organism | Substrate | Products |

| (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase | 4.1.3.35 | Arthrobacter sp. strain CA1 | This compound | Acetyl-CoA and Cyclohexanone |

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of enzymes involved in similar metabolic pathways and can be adapted for the study of (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase.

Enzyme Assay for (1-hydroxycyclohexan-1-yl)acetyl-CoA Lyase

This assay measures the formation of acetyl-CoA, one of the products of the lyase reaction.

Principle:

The acetyl-CoA produced is quantified using a coupled enzyme assay with phosphotransacetylase, which converts acetyl-CoA and phosphate to acetyl-phosphate and CoASH. The CoASH produced can then be measured spectrophotometrically by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product (5-thio-2-nitrobenzoate) that absorbs at 412 nm.

Reagents:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

This compound (substrate)

-

Potassium phosphate (100 mM)

-

Phosphotransacetylase (from Bacillus subtilis)

-

DTNB solution (10 mM in 50 mM Tris-HCl, pH 7.5)

-

Cell-free extract or purified enzyme solution

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), a suitable concentration of this compound (e.g., in the range of 0.1 to 1 mM), and 100 mM potassium phosphate.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the cell-free extract or purified (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase.

-

At timed intervals, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a denaturing agent like perchloric acid, followed by neutralization).

-

To a fresh cuvette, add the stopped reaction aliquot, an excess of phosphotransacetylase, and DTNB solution.

-

Monitor the increase in absorbance at 412 nm using a spectrophotometer.

-

Calculate the rate of acetyl-CoA formation based on the molar extinction coefficient of 5-thio-2-nitrobenzoate (14,150 M⁻¹cm⁻¹).

Workflow Diagram:

Purification of (1-hydroxycyclohexan-1-yl)acetyl-CoA Lyase

A general protocol for the purification of this enzyme from Arthrobacter sp. strain CA1 would typically involve the following steps:

-

Cell Culture and Harvest: Grow Arthrobacter sp. strain CA1 in a mineral salts medium with cyclohexaneacetic acid as the sole carbon source to induce the expression of the enzyme. Harvest the cells in the late exponential phase by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors) and lyse the cells using methods such as sonication or French press.

-

Clarification: Centrifuge the cell lysate at high speed to remove cell debris and obtain a cell-free extract.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the cell-free extract by the gradual addition of solid ammonium sulfate. Collect the protein fraction that contains the lyase activity.

-

Chromatography: Subject the active protein fraction to a series of chromatographic steps for further purification. This may include:

-

Ion-exchange chromatography (e.g., DEAE-cellulose or Q-Sepharose) to separate proteins based on charge.

-

Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose) to separate proteins based on hydrophobicity.

-

Gel filtration chromatography (e.g., Sephacryl S-200) to separate proteins based on size.

-

-

Purity Assessment: Monitor the purity of the enzyme at each step using SDS-PAGE. The final preparation should ideally show a single protein band.

Future Directions

The field would greatly benefit from further research into (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase. Key areas for future investigation include:

-

Cloning and Heterologous Expression: Cloning the gene encoding this lyase would enable its overexpression and facilitate large-scale production for detailed characterization and potential industrial applications.

-

Detailed Kinetic Characterization: Determining the K_m, V_max, and k_cat values for the enzyme with its native substrate and potential alternative substrates would provide a deeper understanding of its catalytic mechanism and efficiency.

-

Structural Biology: Solving the three-dimensional structure of the enzyme would provide invaluable insights into its active site architecture and substrate specificity, guiding protein engineering efforts.

-

Biocatalytic Applications: Exploring the potential of this lyase as a biocatalyst for the synthesis of valuable chemicals, leveraging its ability to form or break C-C bonds.

Conclusion

(1-hydroxycyclohexan-1-yl)acetyl-CoA lyase represents a fascinating example of microbial enzymatic machinery for the degradation of alicyclic compounds. While its existence and function have been established, a wealth of information regarding its biochemical and structural properties remains to be uncovered. This guide provides a foundational understanding of this enzyme and a framework for its further investigation, which promises to yield valuable insights for both fundamental and applied science.

References

The Prospect of (1-hydroxycyclohexyl)acetyl-CoA: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the chemistry, potential biosynthesis, and analytical methodologies surrounding (1-hydroxycyclohexyl)acetyl-CoA. While current scientific literature does not support the natural occurrence of this molecule, its structural similarity to known metabolic intermediates in anaerobic microbial pathways suggests plausible routes for its synthetic generation and potential biological activity. This document provides a comprehensive overview for researchers interested in exploring this novel acyl-CoA derivative.

Introduction: A Hypothetical Intermediate

This compound is a thioester of coenzyme A. Although commercially available for research purposes, there is no evidence to date of its isolation from a natural source. Its core structure, a hydroxylated cyclohexane ring attached to an acetyl-CoA moiety, bears resemblance to intermediates in the anaerobic degradation of aromatic compounds, particularly the metabolism of cyclohexanecarboxylic acid by bacteria such as Rhodopseudomonas palustris and Geobacter metallireducens.[1][2][3][4] These pathways involve the activation of a carboxyl group on a cyclohexane ring to its corresponding CoA thioester.

This guide will explore:

-

A plausible biosynthetic pathway for this compound based on known enzymatic reactions.

-

Protocols for the potential chemical and enzymatic synthesis of this compound.

-

Detailed methodologies for its detection and quantification.

Proposed Biosynthetic Pathway

A hypothetical pathway for the formation of this compound can be postulated based on the known metabolism of cyclohexanecarboxylic acid. The key steps would likely involve the activation of a precursor acid to its CoA ester, followed by hydroxylation.

A plausible enzymatic route could start from cyclohexylacetic acid. The pathway would proceed as follows:

-

Activation to CoA Ester: Cyclohexylacetic acid is activated to cyclohexylacetyl-CoA by an acyl-CoA synthetase (ligase). These enzymes catalyze the formation of a thioester bond between a carboxylic acid and coenzyme A, a reaction driven by the hydrolysis of ATP.[5][6]

-

Hydroxylation: The cyclohexyl ring of cyclohexylacetyl-CoA is then hydroxylated at the 1-position by a monooxygenase, yielding this compound.

References

- 1. Metabolism of cyclohexane carboxylic acid by the photosynthetic bacterium Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 6. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of (1-hydroxycyclohexyl)acetyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-hydroxycyclohexyl)acetyl-CoA is a 3-hydroxyacyl-CoA derivative.[1][2] The analysis of acyl-Coenzyme A (acyl-CoA) thioesters is crucial for understanding various metabolic pathways, including fatty acid metabolism and the biosynthesis of numerous cellular building blocks.[3][4] These molecules are key metabolic intermediates, and their detection and quantification can provide valuable insights into cellular energy status and the effects of xenobiotics or disease states.[5][6] However, the analysis of acyl-CoAs presents challenges due to their low intracellular concentrations, inherent instability in aqueous solutions, and diverse physicochemical properties.[7][8]

This document provides detailed application notes and protocols for the analytical detection and quantification of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most robust and widely used technique for this purpose.[7][9]

Analytical Challenges

The quantification of acyl-CoAs is challenging for several reasons:

-

Low Abundance: Acyl-CoAs are typically present at low endogenous levels within cells.[7]

-

Instability: The thioester bond is susceptible to hydrolysis, requiring careful sample handling and preparation.[8]

-

Physicochemical Diversity: The polarity of acyl-CoAs can vary significantly depending on the acyl chain length, making a universal extraction and analysis method difficult.[10]

Recommended Analytical Approach: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[4][11][12] This technique offers high selectivity through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs from cultured cells.[13]

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold deionized water containing 0.6% formic acid

-

Acetonitrile

-

15 mL polypropylene centrifuge tubes

-

Cell scraper

-

Centrifuge capable of 4°C

-

Microcentrifuge tubes

Procedure:

-

Culture cells to confluency in appropriate culture plates (e.g., P-100 plates).

-

Rinse the cells once with 10 mL of ice-cold PBS.

-

Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.

-

Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.

-

Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

-

Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet by vortexing or pipetting.

-

Transfer a small aliquot (e.g., 30 µL) for protein concentration determination.

-

To the remaining cell suspension, add 270 µL of acetonitrile. Vortex thoroughly to ensure homogeneity.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis. Store at -80°C if not analyzed immediately.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general approach for the LC-MS/MS analysis of this compound. Optimization of specific parameters may be required.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[12] An example is a Waters Acquity HSS T3 column (150 x 2.1 mm, 1.8 µm).[10]

-

Mobile Phase A: 10 mM ammonium acetate in water.[14]

-

Mobile Phase B: Acetonitrile.[14]

-

Flow Rate: 0.2 mL/min.[10]

-

Column Temperature: 30°C.[10]

-

Injection Volume: 5-20 µL.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute more hydrophobic compounds. An example gradient is as follows:[10]

-

0-10 min: 5.2% to 21% B

-

10-15 min: 21% to 100% B

-

15-20 min: Hold at 100% B

-

20-24 min: Re-equilibrate at 5.2% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as it generally provides better sensitivity for acyl-CoAs.[11][15]

-

Precursor and Product Ions: For this compound (Molecular Formula: C29H48N7O18P3S, Molecular Weight: 907.71), the expected precursor ion ([M+H]+) would be m/z 908.7. A characteristic fragmentation of acyl-CoAs is the neutral loss of the CoA moiety (507 Da).[12][15] Therefore, a key product ion would be [M+H - 507]+.

-

Quantifier Transition: 908.7 -> 401.7 ([M+H - 507]+)

-

Qualifier Transition: A second transition should be monitored for confirmation, for example, fragmentation to the adenosine diphosphate portion at m/z 428.[11]

-

-

MS Parameters: Optimization of parameters such as spray voltage, capillary temperature, and collision energy is essential for achieving maximum sensitivity.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Quantification (LOQ) |

| This compound | 908.7 | 401.7 (Quantifier) | To be determined | To be determined |

| 428.0 (Qualifier) | ||||

| Internal Standard (e.g., C17:0-CoA) | e.g., 1020.4 | e.g., 513.4 | To be determined | N/A |

Note: The retention time and LOQ are method-dependent and need to be experimentally determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: General workflow for the analysis of this compound.

Alternative and Complementary Methods

Derivatization Strategies

For improved chromatographic performance and detection sensitivity, derivatization can be employed.

-

Phosphate Methylation: This strategy can improve peak shape and reduce analyte loss on surfaces.[3][7]

-

Conversion to Butylamides: Acyl-CoAs can be converted to their corresponding butylamide derivatives for analysis by Gas Chromatography (GC).[16]

High-Resolution Mass Spectrometry (HRMS)

While triple quadrupole MS is excellent for targeted quantification, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can be used for the identification of unknown acyl-CoAs and to provide higher confidence in compound identification through accurate mass measurements.

Metabolic Context of Acetyl-CoA

This compound is a derivative of acetyl-CoA, a central hub in cellular metabolism. Acetyl-CoA is involved in numerous critical pathways.[17][18]

Caption: Central role of Acetyl-CoA in metabolism.

The specific metabolic pathway leading to the formation of this compound is not well-documented in the current literature. It is likely formed from acetyl-CoA through the action of specific enzymes, potentially as an intermediate in a biosynthetic pathway or as a product of xenobiotic metabolism. Identifying the enzymes and pathways involved would be a key area for future research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. duke-nus.edu.sg [duke-nus.edu.sg]

- 14. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of (1-hydroxycyclohexyl)acetyl-CoA in Biological Samples using HPLC-MS/MS

Introduction

(1-hydroxycyclohexyl)acetyl-CoA is a putative acyl-coenzyme A thioester that may be involved in the metabolism of xenobiotic compounds containing a cyclohexane ring or in novel endogenous metabolic pathways. The analysis of acyl-CoA species is crucial for understanding cellular metabolism and the effects of drugs and toxins.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers a sensitive and selective method for the quantification of acyl-CoAs in complex biological matrices.[1][3][4][5][6][7] This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples such as cultured cells and liver tissue.

Challenges in Acyl-CoA Analysis

The analysis of acyl-CoA molecules presents several challenges, including their low abundance, inherent instability, and the complexity of the biological matrix.[8] Careful sample handling and robust extraction methods are necessary to prevent degradation and ensure accurate quantification.[8] Common sample preparation techniques include protein precipitation using acids like perchloric acid (PCA) or sulfosalicylic acid (SSA), or organic solvents, followed by solid-phase extraction (SPE) for sample cleanup and enrichment.[1][9]

Method Summary

This method utilizes a protein precipitation-based extraction followed by reversed-phase HPLC separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is recommended for accurate quantification, though in its absence, a structurally similar acyl-CoA can be used. The protocol is designed for researchers in metabolic studies, drug development, and toxicology.

Quantitative Data Summary

Due to the novelty of this compound, published quantitative data in biological samples is scarce. The following table represents a hypothetical data set to illustrate the expected quantitative results from the described method. Actual concentrations will vary depending on the biological system and experimental conditions.

| Sample Type | Condition | This compound Concentration (pmol/mg protein) | n | RSD (%) |

| Cultured Hepatocytes | Control | < LLOQ | 3 | - |

| Cultured Hepatocytes | Treated (Cyclohexane derivative) | 15.2 ± 2.1 | 3 | 13.8 |

| Rat Liver Homogenate | Control | 2.8 ± 0.5 | 5 | 17.9 |

| Rat Liver Homogenate | Treated (Cyclohexane derivative) | 45.7 ± 6.3 | 5 | 13.8 |

| LLOQ: Lower Limit of Quantification |